Hexamethylphosphoramide-d18

Description

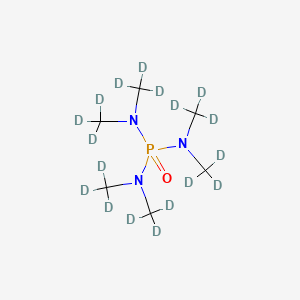

Structure

3D Structure

Properties

IUPAC Name |

N-bis[bis(trideuteriomethyl)amino]phosphoryl-1,1,1-trideuterio-N-(trideuteriomethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOIPBMMFNIUFM-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])P(=O)(N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199227 | |

| Record name | Tris(di(2H3)methylamido)phosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51219-90-0 | |

| Record name | HMPA-d18 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51219-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(di(2H3)methylamido)phosphorus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051219900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(di(2H3)methylamido)phosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[di(2H3)methylamido]phosphorus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physical and Chemical Properties of Hexamethylphosphoramide-d18: A Technical Guide

Introduction

Hexamethylphosphoramide-d18 (HMPA-d18) is the deuterated analogue of Hexamethylphosphoramide (HMPA), a polar aprotic solvent with significant utility in organic synthesis and coordination chemistry. The substitution of all 18 hydrogen atoms with deuterium makes HMPA-d18 an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy and for tracing molecular interactions in reaction mechanism studies.[1] This guide provides an in-depth overview of the core physical properties of HMPA-d18, general experimental protocols for their determination, and relevant biological pathways.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound in comparison to its non-deuterated counterpart.

| Property | This compound (HMPA-d18) | Hexamethylphosphoramide (HMPA) |

| Molecular Formula | C₆D₁₈N₃OP or [(CD₃)₂N]₃PO | C₆H₁₈N₃OP or [(CH₃)₂N]₃PO |

| Molecular Weight | 197.31 g/mol [1][2][3] | 179.20 g/mol [4][5] |

| CAS Number | 51219-90-0[2][3][6][7][8] | 680-31-9[2] |

| Appearance | Colorless Liquid[3][9] | Colorless, mobile liquid[4][10] |

| Odor | - | Aromatic, spicy odor[4] |

| Boiling Point | 233°C at 760 mmHg[9] | 230-232°C at 740 mmHg[10], 232.5°C |

| Melting/Freezing Point | - | 7°C[10], 7.2°C |

| Density | 1.137 g/cm³[9] | 1.03 g/mL at 25°C[10], 1.03 g/cm³ at 20°C |

| Refractive Index | - | n20/D 1.459[10] |

| Solubility in Water | - | Miscible |

| Vapor Pressure | - | 0.03 mmHg at 20°C, 0.07 mmHg at 25°C[4][11] |

Experimental Protocols for Property Determination

While specific experimental reports for HMPA-d18 are not detailed in the provided literature, the determination of its physical properties follows standard analytical chemistry methodologies.

1. Boiling Point Determination: The boiling point is typically determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be noted, as boiling point varies with pressure.

2. Melting Point Determination: For substances that are solid at or near room temperature, a melting point apparatus is used. A small sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. Since HMPA has a melting point of around 7°C, this would be performed under cooled conditions.

3. Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. The density is then calculated as mass divided by volume.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the identity and isotopic purity of HMPA-d18.

-

¹H NMR: In a proton NMR spectrum of a highly deuterated substance like HMPA-d18, the proton signals should be virtually absent, confirming successful deuteration.

-

¹³C NMR: The carbon-13 spectrum will show signals corresponding to the carbon atoms, with coupling to deuterium instead of hydrogen.

-

³¹P NMR: Phosphorus-31 NMR is also a key technique for characterizing organophosphorus compounds like HMPA-d18.

The general workflow for NMR analysis is depicted below.

Biological Interactions and Metabolic Pathway

Hexamethylphosphoramide is a known carcinogen that undergoes metabolic activation in the body.[8] The primary metabolic pathway involves N-demethylation mediated by cytochrome P-450 enzymes, which leads to the formation of formaldehyde.[8] This process is believed to be linked to its toxicity and carcinogenicity, including the induction of DNA-protein crosslinks.[8]

The metabolic activation of HMPA can be visualized as follows:

Due to its hazardous nature, both HMPA and HMPA-d18 must be handled with extreme care in a laboratory setting, using appropriate personal protective equipment and ventilation.[6][7] It is classified as a substance that may cause genetic defects and cancer.[2]

References

- 1. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]

- 2. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. This compound, 99.8% atom D, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [myskinrecipes.com]

- 10. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]

- 11. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]

Hexamethylphosphoramide-d18: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and bonding of Hexamethylphosphoramide-d18 (HMPA-d18). This deuterated analogue of the polar aprotic solvent Hexamethylphosphoramide (HMPA) is of significant interest for various applications in research and development, including as a solvent in organic synthesis and as an isotopic tracer in mechanistic studies. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of its molecular structure.

Chemical Structure and Bonding

This compound, with the chemical formula C₆D₁₈N₃OP, is the perdeuterated isotopologue of Hexamethylphosphoramide. The central phosphorus atom is bonded to one oxygen atom and three dimethylamino groups, resulting in a distorted tetrahedral geometry. The high polarity of the molecule is primarily attributed to the highly polarized phosphorus-oxygen double bond (P=O), where a significant partial negative charge resides on the oxygen atom.

The substitution of protium (¹H) with deuterium (²H) in the eighteen methyl group positions does not significantly alter the electronic structure or the foundational molecular geometry compared to its non-deuterated counterpart. However, this isotopic labeling is crucial for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where it can simplify complex spectra and provide valuable insights into molecular dynamics and reaction mechanisms.

Molecular Geometry

The precise bond lengths and angles of Hexamethylphosphoramide have been determined by X-ray crystallography. The data presented below is for the non-deuterated HMPA, as the structural parameters for HMPA-d18 are expected to be virtually identical. The crystal structure is available in the Cambridge Structural Database (CSD) under the deposition number 135587.

Table 1: Selected Bond Lengths for Hexamethylphosphoramide

| Bond | Length (Å) |

| P=O | 1.485 |

| P-N1 | 1.638 |

| P-N2 | 1.641 |

| P-N3 | 1.635 |

| N-C (avg) | 1.465 |

Table 2: Selected Bond Angles for Hexamethylphosphoramide

| Angle | Angle (°) |

| O=P-N1 | 113.8 |

| O=P-N2 | 113.9 |

| O=P-N3 | 114.1 |

| N1-P-N2 | 104.2 |

| N1-P-N3 | 104.5 |

| N2-P-N3 | 105.3 |

| P-N-C (avg) | 118.5 |

| C-N-C (avg) | 114.0 |

Experimental Protocols

Synthesis of this compound

A detailed and reproducible protocol for the synthesis of this compound is adapted from peer-reviewed literature. The synthesis involves the reaction of phosphorus oxychloride with deuterated dimethylamine.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)

-

Anhydrous diethyl ether

-

Anhydrous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deuterated dimethylamine gas, (CD₃)₂N D, is generated by the reaction of dimethylamine-d6 hydrochloride with a strong base, such as sodium hydroxide.

-

The freshly generated (CD₃)₂N D gas is then passed through a solution of phosphorus oxychloride in anhydrous diethyl ether at 0 °C with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting precipitate of dimethylamine-d6 hydrochloride is removed by filtration.

-

The filtrate is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude HMPA-d18 is then purified by vacuum distillation to yield a colorless liquid.

The workflow for the synthesis is illustrated in the following diagram:

X-ray Crystallography

The determination of the molecular structure of HMPA was achieved through single-crystal X-ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of HMPA in a suitable solvent, such as a mixture of ether and pentane, at low temperature.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen (or in this case, deuterium) atoms can be located from the difference Fourier map and refined isotropically.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing HMPA-d18. Due to the deuterium labeling, the ¹H NMR spectrum is significantly simplified, showing only residual proton signals. ²H (Deuterium) NMR, ¹³C NMR, and ³¹P NMR are particularly informative.

Sample Preparation: A sample of HMPA-d18 is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquired to check for the presence of any residual protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single resonance for the six equivalent methyl carbons, split into a multiplet due to coupling with deuterium.

-

²H NMR: A deuterium spectrum will show a characteristic signal for the CD₃ groups.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum will exhibit a single resonance, providing information about the phosphorus environment.

Spectroscopic Data

Table 3: Expected NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹³C | ~37 | Septet | J(C,D) ≈ 21 |

| ³¹P | ~23 | Singlet | - |

| ²H | ~2.6 | Singlet | - |

Infrared (IR) Spectroscopy: The IR spectrum of HMPA-d18 will show characteristic vibrational modes. The most prominent feature is the strong P=O stretching vibration. The C-H stretching and bending vibrations present in HMPA will be shifted to lower frequencies (C-D stretches and bends) in the spectrum of HMPA-d18.

Table 4: Key Infrared Absorption Frequencies for Hexamethylphosphoramide

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| P=O | Stretch | ~1250 |

| C-N | Stretch | ~990, ~750 |

| C-D | Stretch | ~2100-2250 |

| C-D | Bend | ~1000-1200 |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of HMPA-d18.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals utilizing this important deuterated solvent in their work.

Hexamethylphosphoramide-d18 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hexamethylphosphoramide-d18 (HMPA-d18), a deuterated analog of the polar aprotic solvent Hexamethylphosphoramide (HMPA). This document details its chemical and physical properties, applications in research and development, and provides an exemplary experimental protocol.

Core Data Presentation

This compound is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and as a solvent in organic synthesis. Its deuteration makes it particularly valuable for mechanistic studies and quantitative analysis.

| Identifier | Value | Source(s) |

| Chemical Name | tris[di(2H3)methylamido]phosphorus oxide | General Chemical Knowledge |

| Synonyms | Hexamethylphosphortriamide-d18, Perdeutero-HMPA | General Chemical Knowledge |

| CAS Number | 51219-90-0 | General Chemical Knowledge |

| Molecular Formula | C₆D₁₈N₃OP | General Chemical Knowledge |

| Molecular Weight | 197.31 g/mol | General Chemical Knowledge |

Applications in Research and Development

This compound serves as a crucial tool in various scientific disciplines due to its unique properties.

-

NMR Spectroscopy: Its primary application is as an internal standard for quantitative NMR (qNMR) due to its distinct signal that does not overlap with many analytes. It is also used as a co-solvent system, for instance with DMSO-d6, to enhance the swelling and mobility of biomass samples, which improves the structural analysis by NMR.

-

Organic Synthesis: As a deuterated polar aprotic solvent, HMPA-d18 is used in mechanistic studies of organic reactions. The deuterium labeling allows for the tracing of reaction pathways and the study of kinetic isotope effects.

-

Metabolic Studies: In drug metabolism studies, deuterated compounds like HMPA-d18 are used as internal standards for the quantification of the parent drug and its metabolites by mass spectrometry. The non-deuterated form, HMPA, is known to undergo cytochrome P-450-mediated N-demethylation.

Metabolic Pathway of Hexamethylphosphoramide

The metabolic pathway of the non-deuterated Hexamethylphosphoramide (HMPA) is an important consideration, particularly in toxicological and drug development contexts. HMPA is metabolized in the liver by cytochrome P450 enzymes through a process of N-demethylation. This metabolic activation is believed to be linked to its carcinogenic properties.

Hexamethylphosphoramide-d18: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Hexamethylphosphoramide-d18 (HMPA-d18). HMPA-d18 is a deuterated analog of Hexamethylphosphoramide, a polar aprotic solvent. The substitution of hydrogen with deuterium makes HMPA-d18 a valuable tool in various research and development applications, including as a solvent for NMR spectroscopy, as a tracer in metabolic studies, and in the synthesis of deuterated molecules. This guide details the analytical methodologies used to determine its isotopic composition and presents a summary of commercially available product specifications.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound is a critical parameter that defines its quality and suitability for specific applications. High isotopic enrichment minimizes the presence of residual protic species, which is crucial for applications like ¹H NMR spectroscopy where solvent signals can interfere with the analysis of the sample. The following table summarizes the isotopic purity and enrichment data for HMPA-d18 available from various commercial suppliers.

| Supplier | Isotopic Purity / Enrichment | Chemical Purity | Analytical Method(s) |

| Thermo Scientific | 99.8 atom % D | Not specified | NMR Spectroscopy |

| Cambridge Isotope Laboratories, Inc. | 98% (isotopic) | ≥98% | Not specified |

| Eurisotop | 98% (isotopic) | 98% | Not specified |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the deuterium content and the identification of any residual protic impurities.

Determination of Isotopic Purity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for assessing the isotopic purity of deuterated solvents. The method is based on the detection and quantification of the residual ¹H signals from the incompletely deuterated solvent molecules.

Principle: In a highly deuterated solvent like HMPA-d18, the signal from the residual C-H protons is very small compared to the signal of a known internal standard. By comparing the integral of the residual solvent peak to the integral of the standard, the amount of non-deuterated HMPA can be quantified, and thus the isotopic purity can be calculated.

Methodology:

-

Sample Preparation: A known quantity of a suitable internal standard (e.g., tetramethylsilane - TMS, or a non-volatile compound with a known proton count and concentration) is added to a precise volume of the this compound sample. The mixture is then transferred to an NMR tube.

-

NMR Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

-

Key acquisition parameters to be optimized include:

-

Pulse Angle: A 90° pulse is typically used to maximize the signal.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of all protons, allowing for accurate integration.

-

Number of Scans (ns): A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for the small residual ¹H signal of HMPA-d18.

-

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is processed with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

The integral of the residual ¹H signal of HMPA-d18 (a doublet due to coupling with ³¹P) and the integral of the internal standard are carefully measured.

-

-

Calculation of Isotopic Purity: The isotopic purity is calculated using the following formula:

Isotopic Purity (%) = [1 - (Integral of residual HMPA peak / Number of Protons in HMPA) / (Integral of standard peak / Number of Protons in standard) * (Moles of standard / Moles of HMPA-d18)] * 100

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the isotopic enrichment of a deuterated compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Principle: The mass spectrum of this compound will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). The relative intensities of these peaks are proportional to the abundance of each isotopologue. By analyzing this distribution, the average deuterium enrichment can be calculated.

Methodology:

-

Sample Preparation: The this compound sample is diluted in a suitable solvent and introduced into the mass spectrometer. The choice of ionization technique is important; Electrospray Ionization (ESI) is commonly used.

-

Mass Spectrometry Analysis:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to acquire the mass spectrum.

-

The instrument is operated in a mode that provides high mass accuracy and resolution to clearly separate the peaks of the different isotopologues.

-

-

Data Analysis:

-

The mass spectrum of the molecular ion region of HMPA-d18 is analyzed.

-

The intensity of the peak corresponding to the fully deuterated molecule (all 18 hydrogens replaced by deuterium) and the intensities of the peaks corresponding to molecules with fewer deuterium atoms (M-1, M-2, etc.) are measured.

-

-

Calculation of Isotopic Enrichment: The isotopic enrichment is determined by calculating the weighted average of the deuterium content based on the relative abundance of each isotopologue. The contribution of natural abundance isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) must be corrected for to obtain an accurate value. The general formula for calculating atom percent deuterium is:

Atom % D = [Σ (n * I_n) / (18 * Σ I_n)] * 100

where n is the number of deuterium atoms in an isotopologue and I_n is the intensity of the corresponding peak.

Visualizations

The following diagrams illustrate key workflows and concepts related to the quality control and analysis of this compound.

Caption: Quality control workflow for this compound.

An In-depth Technical Guide on the Toxicity and Carcinogenicity of Hexamethylphosphoramide-d18

Executive Summary

Hexamethylphosphoramide (HMPA) is a polar aprotic solvent with demonstrated carcinogenic and toxic effects in experimental animals.[3][4] It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B agent ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[5][6][7][8] The primary carcinogenic effect observed in animal studies is the induction of nasal tumors in rats following inhalation exposure.[5][9][10][11] HMPA also exhibits reproductive and genotoxic effects. This guide summarizes the key quantitative data, experimental protocols, and mechanistic pathways associated with HMPA's toxicity and carcinogenicity.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Hexamethylphosphoramide |

| Synonyms | HMPA, Hexametapol, Hexamethylphosphoric triamide |

| CAS Number | 680-31-9 |

| Molecular Formula | C6H18N3OP |

| Molecular Weight | 179.2 g/mol [12] |

| Appearance | Colorless liquid[9][12] |

| Odor | Aromatic or spicy[9][12] |

| Boiling Point | 230-232 °C[12] |

| Melting Point | 7 °C[12] |

| Vapor Pressure | 0.07 mmHg at 25 °C[10][12] |

| Solubility | Miscible with water and most organic liquids[10][12] |

Toxicity Data

| Species | Route | LD50 | Reference |

| Rat (male) | Oral | 2650 mg/kg | [12][13] |

| Rat (female) | Oral | 3360 mg/kg | [12][13] |

| Rabbit | Dermal | 2600 mg/kg | [14][15] |

Chronic exposure to HMPA has been shown to cause significant adverse health effects, most notably the induction of tumors in the nasal passages of rats.

| Species | Route | Exposure Concentration/Duration | Key Findings | Reference |

| Rat | Inhalation | 50, 400, 4000 ppb; 6h/day, 5 days/week for up to 2 years | Increased incidence of nasal tumors (squamous cell carcinoma, adenoid squamous carcinoma, papilloma). Tumors were observed at concentrations as low as 50 ppb after 12 months. | [16] |

| Rat | Oral | Chronic studies | Increased incidence of lung disease. | [9] |

Studies in male rats have demonstrated that HMPA can cause testicular atrophy and aspermia following oral administration.[10][13] It is considered a substance that may reduce fertility in humans at levels that do not cause other toxic effects.[10]

HMPA has shown mixed results in genotoxicity assays. It has been found to be mutagenic in some animal tests and can cause genetic damage.[10] It has been shown to induce DNA-protein crosslinks.[3]

Experimental Protocols

-

Objective: To assess the carcinogenic potential of HMPA following chronic inhalation exposure.

-

Test Species: Sprague-Dawley rats (male and female).

-

Exposure Groups: Four groups were exposed to 0 (control), 50, 400, and 4000 parts per billion (ppb) of HMPA vapor.

-

Exposure Regimen: 6 hours per day, 5 days per week.

-

Duration: Up to 24 months.

-

Observations: Animals were monitored for clinical signs of toxicity. Tissues, particularly the nasal passages, were examined histopathologically for the presence of tumors.

-

Key Findings: A dose-dependent increase in the incidence of nasal tumors was observed. Tumors were first detected after approximately seven months of exposure at the higher concentrations and after 12 months at 50 ppb.[16]

Experimental workflow for the inhalation carcinogenicity study of HMPA in rats.

Mechanism of Action

The precise mechanism of HMPA's carcinogenicity is not fully elucidated, but it is believed to involve its metabolism. HMPA is metabolized by cytochrome P-450 enzymes in the liver and other tissues, including the nasal epithelium.[3][17] This process involves N-demethylation, which produces formaldehyde and other reactive metabolites.[3][17] Formaldehyde is a known carcinogen that can induce DNA-protein crosslinks, leading to mutations and tumor initiation.[3]

Proposed metabolic activation and carcinogenic pathway of HMPA.

Regulatory Status

| Agency | Classification |

| IARC | Group 2B: Possibly carcinogenic to humans[6][7][9] |

| NTP | Reasonably anticipated to be a human carcinogen[5][8] |

| ACGIH | A3: Confirmed animal carcinogen with unknown relevance to humans[8] |

| NIOSH | Potential occupational carcinogen[8][11] |

Conclusion

The available evidence strongly indicates that Hexamethylphosphoramide is a carcinogen in experimental animals, with the nasal cavity being the primary target organ following inhalation exposure. While specific data for Hexamethylphosphoramide-d18 is lacking, its structural similarity to HMPA suggests a comparable toxicological profile. Therefore, stringent safety precautions should be implemented when handling HMPA-d18 to minimize exposure and potential health risks. Further research is warranted to definitively characterize the toxicity and carcinogenicity of the deuterated compound.

References

- 1. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]

- 2. Hexamethylphosphoramide: metabolism and applications_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Hexamethylphosphoramide (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 7. monographs.iarc.who.int [monographs.iarc.who.int]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. epa.gov [epa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]

- 13. Hexamethylphosphoramide CAS#: 680-31-9 [m.chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]

- 16. publications.iarc.who.int [publications.iarc.who.int]

- 17. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Preparation of Hexamethylphosphoramide-d18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Hexamethylphosphoramide-d18 (HMPA-d18), a deuterated analogue of the polar aprotic solvent Hexamethylphosphoramide (HMPA). The incorporation of deuterium can be a valuable tool in drug development and mechanistic studies, offering altered metabolic profiles and utility as an internal standard in analytical methods. This document outlines the synthetic route, including detailed experimental protocols, purification techniques, and relevant characterization data.

Overview of the Synthetic Strategy

The synthesis of this compound fundamentally involves a two-stage process. The first critical stage is the preparation of the deuterated precursor, dimethylamine-d6. Subsequently, this deuterated amine is reacted with phosphorus oxychloride to yield the final product, HMPA-d18.

Experimental Protocols

Stage 1: Synthesis of Dimethylamine-d6 Hydrochloride

The preparation of deuterated dimethylamine is a critical first step. A robust method involves the deuterated methylation of a protected benzylamine precursor, which minimizes the formation of undesired byproducts.[1][2]

Materials:

-

Boc-benzylamine

-

Deuterated methylation reagent (e.g., deuterated methyl tosylate, TsOCD₃)

-

Strong base (e.g., Sodium Hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C, 5-10%)

-

Methanol

Procedure:

-

N-Deuteriomethylation: To a solution of Boc-benzylamine in anhydrous THF, a strong base such as sodium hydride is added portion-wise at 0°C. The mixture is stirred for a specified period, followed by the dropwise addition of a deuterated methylation reagent like deuterated methyl tosylate. The reaction is allowed to proceed to completion.

-

Boc Deprotection: The resulting N-benzyl-N-(methyl-d3)-tert-butylcarbamate is treated with a solution of HCl in an appropriate solvent to remove the Boc protecting group, yielding N-benzyl-N-(methyl-d3)amine hydrochloride.

-

Second N-Deuteriomethylation: The N-benzyl-N-(methyl-d3)amine is then subjected to a second round of deuteromethylation using a similar procedure to introduce the second CD₃ group, forming N-benzyl-N,N-bis(methyl-d3)amine.

-

Debenzylation: The N-benzyl-N,N-bis(methyl-d3)amine is dissolved in methanol, and palladium on carbon is added. The mixture is then subjected to hydrogenolysis to cleave the benzyl group, yielding the desired dimethylamine-d6, which is subsequently converted to its hydrochloride salt.[2]

Stage 2: Synthesis of this compound

The final step involves the reaction of dimethylamine-d6 with phosphorus oxychloride.[3]

Materials:

-

Dimethylamine-d6 hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Inert organic solvent (e.g., toluene, xylene)[4]

-

Aqueous sodium hydroxide

Procedure:

-

Reaction Setup: Phosphorus oxychloride is dissolved in an inert organic solvent in a reaction flask equipped with a stirrer and a means to control the temperature.

-

Addition of Deuterated Amine: Gaseous dimethylamine-d6 (liberated from its hydrochloride salt by treatment with a base) is bubbled through the solution while maintaining the temperature between 25-60°C.[4]

-

Reaction Progression: After the addition of the deuterated dimethylamine is complete, the reaction temperature is raised to 50-70°C and maintained for approximately one hour.[4]

-

Workup: The reaction mixture, containing HMPA-d18 and dimethylamine-d6 hydrochloride byproduct, is cooled. The solid byproduct is removed by filtration. The filtrate, containing the crude HMPA-d18, is then subjected to purification.

Purification and Characterization

Purification

Purification of HMPA-d18 is crucial to remove unreacted starting materials and byproducts.[5]

-

Distillation: The crude HMPA-d18 is purified by fractional distillation under reduced pressure. This is an effective method to separate the high-boiling product from more volatile impurities.

-

Recrystallization: For higher purity, the distilled HMPA-d18 can be further purified by recrystallization from an appropriate solvent at low temperatures.[5]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should be used to confirm the absence of protons on the methyl groups. ³¹P NMR spectroscopy is also a valuable tool for characterizing phosphorus-containing compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the HMPA-d18.

-

Gas Chromatography (GC): GC can be employed to assess the purity of the final product. A column with a non-polar stationary phase, such as Silicone SE-30, is suitable for this purpose.[5]

Quantitative Data Summary

| Parameter | Stage 1: Dimethylamine-d6 HCl | Stage 2: HMPA-d18 | Reference |

| Typical Yield | >90% (overall for deuterated amine synthesis) | High (specific yield depends on reaction scale and conditions) | [2] |

| Isotopic Purity | >98 atom % D | >98 atom % D | Commercial Supplier Data |

| Boiling Point (HMPA) | Not Applicable | 230-232 °C (at 740 mmHg) | [6] |

| Freezing Point (HMPA) | Not Applicable | 7 °C | [6] |

| Density (HMPA) | Not Applicable | 1.03 g/mL at 25 °C | [6] |

Safety Considerations

Hexamethylphosphoramide is a suspected carcinogen and should be handled with appropriate safety precautions.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing HMPA should be disposed of according to institutional guidelines.

This guide provides a comprehensive framework for the synthesis and preparation of this compound. Researchers should consult the primary literature for more specific details and adapt the protocols to their specific laboratory conditions and scale.

References

- 1. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US3991110A - Preparation of hexamethylphosphoramide - Google Patents [patents.google.com]

- 4. CN108892687A - A method of it preparing hexamethylphosphoramide while obtaining dimethylamine hydrochloride - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

Hexamethylphosphoramide-d18: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexamethylphosphoramide-d18 (HMPA-d18) in organic solvents. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on providing a robust experimental protocol for researchers to determine its solubility accurately. This guide also includes a structured data table for recording experimental findings and a visual workflow to aid in experimental design.

Introduction to this compound

This compound is the deuterated analog of Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent. The replacement of protium with deuterium makes HMPA-d18 a valuable tool in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy for mechanistic studies and as a non-protic solvent in sensitive reactions. Understanding its solubility in a range of organic solvents is critical for its effective use in synthesis, purification, and formulation development.

Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference/Internal Data Source |

| Shake-Flask Method | |||||

| Shake-Flask Method | |||||

| Shake-Flask Method | |||||

| Shake-Flask Method | |||||

| Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[1][2] This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectrometer)

-

Calibration standards of HMPA-d18 in the chosen solvent

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is generally recommended, although the optimal time may vary depending on the solvent and solute. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a constant solute concentration over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC, or NMR) to determine the concentration of HMPA-d18.

-

Prepare a calibration curve using standard solutions of known concentrations of HMPA-d18 in the same solvent.

-

-

Data Analysis:

-

Calculate the concentration of HMPA-d18 in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

Caption: Workflow for determining HMPA-d18 solubility.

References

In-Depth Technical Guide to the Thermodynamic Properties of Hexamethylphosphoramide-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Hexamethylphosphoramide-d18 (HMPA-d18). Due to the limited availability of direct experimental data for the deuterated compound, this document synthesizes information on the thermodynamic properties of non-deuterated Hexamethylphosphoramide (HMPA) and discusses the established principles of deuterium isotope effects to estimate the properties of HMPA-d18.

Core Thermodynamic Properties

Table 1: Summary of Thermodynamic Properties

| Thermodynamic Property | Symbol | Hexamethylphosphoramide (HMPA) | This compound (HMPA-d18) (Estimated) |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Data not available | Data not available |

| Standard Molar Entropy (liquid) | S°(l) | Data not available | Data not available |

| Gibbs Free Energy of Formation (liquid) | ΔfG°(l) | Data not available | Data not available |

| Liquid Phase Heat Capacity (at 298.15 K) | Cp,liquid | 321.3 J/mol·K[1] | Slightly higher than HMPA |

| Enthalpy of Vaporization | ΔHvap | Data not available | Slightly higher than HMPA |

Note: The standard enthalpy of formation is a critical missing value required for the calculation of the Gibbs free energy of formation. Extensive searches of available scientific literature and databases did not yield an experimentally determined or computationally predicted value for this property for HMPA.

Deuterium Isotope Effects on Thermodynamic Properties

The substitution of hydrogen with deuterium in a molecule leads to predictable changes in its thermodynamic properties, primarily due to the difference in mass and the resulting lower zero-point energy of C-D bonds compared to C-H bonds.

-

Heat Capacity (Cp): Deuterated compounds generally exhibit a slightly higher molar heat capacity than their non-deuterated counterparts. This is attributed to the lower vibrational frequencies of the C-D bonds, which can be excited at lower temperatures, thus contributing more to the heat capacity.

-

Enthalpy of Vaporization (ΔHvap): The enthalpy of vaporization of a deuterated compound is typically slightly higher than that of the corresponding non-deuterated compound. This is because the intermolecular forces in the liquid phase are slightly stronger for the deuterated species due to the lower amplitude of the C-D bond vibrations, leading to less effective averaging of intermolecular interactions.

-

Enthalpy of Formation (ΔfH°): The enthalpy of formation of a deuterated compound is generally slightly more negative (more exothermic) than that of its non-deuterated analog. This is a direct consequence of the lower zero-point energy of the C-D bonds.

-

Molar Entropy (S°): The standard molar entropy of a deuterated compound is typically slightly lower than that of its non-deuterated counterpart. This is mainly due to the lower vibrational frequencies of the C-D bonds, which leads to a smaller vibrational contribution to the total entropy.

Logical Relationship of Isotope Effects on Gibbs Free Energy

Caption: Impact of deuterium substitution on thermodynamic properties.

Experimental Protocols

The determination of the thermodynamic properties of liquid organic compounds like this compound involves several key experimental techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid (e.g., HMPA-d18) is encapsulated in a combustible container of known heat of combustion. For volatile liquids, special handling techniques are required to prevent evaporation.

-

Bomb Assembly: The capsule is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid). Corrections are made for the heat of combustion of the capsule and the fuse wire, and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining enthalpy of formation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The liquid phase heat capacity (Cp,liquid) can be accurately measured using a Differential Scanning Calorimeter (DSC).

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample of the liquid (e.g., HMPA-d18) is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Measurement Procedure: The following three scans are performed under a controlled nitrogen atmosphere:

-

Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate over the desired temperature range to obtain a baseline heat flow.

-

Reference Material Scan: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.

-

Sample Scan: The sample pan containing the liquid is heated under the same conditions.

-

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three scans using the following equation: Cp,sample = ( (DSCsample - DSCbaseline) / (DSCreference - DSCbaseline) ) * (massreference / masssample) * Cp,reference

Experimental Workflow for DSC Heat Capacity Measurement

Caption: Workflow for DSC heat capacity measurement.

References

Methodological & Application

Hexamethylphosphoramide-d18: Application Notes and Protocols for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide-d18 (HMPA-d18) is a deuterated analogue of the highly polar, aprotic solvent Hexamethylphosphoramide (HMPA). Its primary application in organic chemistry is as a solvent or co-solvent in reactions involving organometallic reagents, particularly organolithium species, and in mechanistic studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium labeling allows for the use of HMPA-d18 in ¹H NMR without solvent signal interference, making it an invaluable tool for in-situ reaction monitoring and elucidation of reaction mechanisms.

Physicochemical Properties and Safety Data

HMPA-d18 shares similar physical and chemical properties with its non-deuterated counterpart. It is a colorless to light amber liquid with a mild amine-like odor. Due to its high polarity, it effectively solvates cations, which has profound effects on the reactivity of anionic species.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆D₁₈N₃OP | [1] |

| Molecular Weight | 197.31 g/mol | [1] |

| Appearance | Clear, colorless to light amber liquid | [2] |

| Density | 1.03 g/mL at 25 °C | [3][4] |

| Melting Point | 7.2 °C (45.0 °F) | [5] |

| Boiling Point | 232.5 °C (450.5 °F) | [5] |

| Solubility in Water | Miscible | [5] |

| Dielectric Constant | 30 | [5] |

| ¹H NMR Chemical Shift (residual protons) | Varies with solvent | [6] |

| CAS Number | 51219-90-0 | [3][7] |

Safety Precautions: Hexamethylphosphoramide is classified as a suspected human carcinogen and a reproductive toxin.[5] Therefore, HMPA-d18 should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and splash goggles, must be worn.[7][8] All waste containing HMPA-d18 must be disposed of as hazardous waste according to local regulations.[7]

Key Applications in Organic Synthesis

The primary utility of HMPA-d18 stems from its strong cation-solvating ability, which deaggregates organometallic complexes, particularly organolithium reagents. This leads to an increase in the reactivity of the carbanionic species.

Enhancement of Organolithium Reactions

Organolithium reagents often exist as aggregates (dimers, tetramers, etc.) in solution, which attenuates their reactivity. HMPA-d18 effectively breaks down these oligomers by coordinating to the lithium cations, leading to smaller, more reactive species, and in some cases, solvent-separated ion pairs (SIPs).[9][10] This enhanced reactivity is beneficial in a variety of transformations, including:

-

Metalation/Deprotonation: HMPA-d18 can significantly accelerate the rate of deprotonation of weakly acidic protons.

-

Nucleophilic Addition: The increased nucleophilicity of the organolithium reagent in the presence of HMPA-d18 can improve yields and alter the regioselectivity of addition to carbonyl compounds and other electrophiles.[9][11]

-

Alkylation of Enolates: By promoting the formation of more reactive, less aggregated enolates, HMPA-d18 can improve the efficiency of alkylation reactions.[12][13][14][15][16]

Caption: Deaggregation of organolithium reagents by HMPA-d18.

Mechanistic Studies by NMR Spectroscopy

The use of HMPA-d18 is crucial for mechanistic studies of organic reactions in solution using ¹H NMR spectroscopy. By eliminating the solvent signals, it allows for the direct observation and quantification of reactants, intermediates, and products. This is particularly valuable for studying the structure and dynamics of organometallic species in solution. Low-temperature NMR studies in HMPA-d18 can provide quantitative information about the ratio of contact ion pairs (CIP) to solvent-separated ion pairs (SIP), which is critical for understanding and controlling the regioselectivity of reactions.[9][10]

Experimental Protocols

The following are representative protocols illustrating the use of HMPA as a co-solvent to enhance reactivity. While these protocols specify HMPA, HMPA-d18 can be directly substituted for NMR-based reaction monitoring.

Protocol 1: Alkylation of a Terminal Alkyne

This protocol describes the alkylation of a terminal alkyne, a reaction that is often sluggish without a polar aprotic solvent like HMPA.

Table 2: Reagents for Alkyne Alkylation

| Reagent | Molar Eq. | Amount |

| 1-Dodecyne | 1.0 | (Specify amount) |

| n-Butyllithium (1.6 M in hexane) | 1.05 | (Calculate volume) |

| HMPA-d18 | - | (Specify volume) |

| 1-Bromobutane | 1.1 | (Calculate volume/mass) |

| Diethyl ether (anhydrous) | - | (Specify volume) |

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-dodecyne and anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 15 minutes.

-

Add HMPA-d18 to the reaction mixture.

-

Slowly add 1-bromobutane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the alkylation of a terminal alkyne.

Protocol 2: Aldol Condensation via Lithium Enolate Formation

This protocol outlines the formation of a lithium enolate and its subsequent reaction in an aldol condensation, where HMPA is used to enhance the enolate's reactivity.

Table 3: Reagents for Aldol Condensation

| Reagent | Molar Eq. | Amount |

| Ketone (e.g., Cyclohexanone) | 1.0 | (Specify amount) |

| Lithium Diisopropylamide (LDA) | 1.05 | (Prepare fresh or use commercial solution) |

| HMPA-d18 | - | (Specify volume) |

| Aldehyde (e.g., Benzaldehyde) | 1.0 | (Specify amount) |

| Tetrahydrofuran (THF, anhydrous) | - | (Specify volume) |

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF, keeping the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add HMPA-d18 to the reaction mixture.

-

Slowly add a solution of the aldehyde in anhydrous THF.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldol product by column chromatography.

Caption: Pathway for HMPA-d18 enhanced aldol condensation.

Quantitative Data Summary

The addition of HMPA can have a significant impact on reaction yields and regioselectivity. The following table summarizes representative data on the effect of HMPA on the alkylation of terminal acetylenes.

Table 4: Effect of HMPA on the Yield of Alkyne Alkylation [17]

| Solvent System | Reaction Time (hr) | Yield (%) |

| THF/HMPA | 2 | 78 |

| THF/DMI | 2 | 83 |

| THF/HMPA | 2 | 88 |

| THF/DMI | 2 | 90 |

*DMI (1,3-Dimethyl-2-imidazolidinone) is a less toxic alternative to HMPA.[17]

Note: The yields are comparable, highlighting that while HMPA is effective, safer alternatives should be considered.

Conclusion

This compound is a powerful solvent and additive for enhancing the reactivity of organometallic reagents and for conducting mechanistic studies of organic reactions using NMR spectroscopy. Its ability to deaggregate organolithium species leads to increased reaction rates and can influence selectivity. However, due to its toxicity, its use should be restricted to situations where its unique properties are essential, and stringent safety precautions must be implemented. Researchers should always consider less hazardous alternatives before opting to use HMPA-d18.

References

- 1. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51219-90-0 CAS MSDS (HEXAMETHYLPHOSPHORIC TRIAMIDE-D18) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Hexamethylphosphoramide(680-31-9) 1H NMR spectrum [chemicalbook.com]

- 7. sds.chemdox.com [sds.chemdox.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]

- 12. 182.160.97.198:8080 [182.160.97.198:8080]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. researchgate.net [researchgate.net]

- 15. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

Hexamethylphosphoramide-d18 in NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide-d18 (HMPA-d18) is a deuterated polar aprotic solvent and coordinating agent with unique properties that make it a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its high polarity, excellent solvating power for a wide range of organic and inorganic compounds, and the presence of a phosphorus atom offer distinct advantages for reaction monitoring, mechanistic studies, and quantitative analysis. This document provides detailed application notes and protocols for the effective use of HMPA-d18 in NMR spectroscopy.

Properties of this compound

Hexamethylphosphoramide is a colorless liquid known for its strong Lewis basicity, allowing it to coordinate with metal cations and other Lewis acids.[1] Its deuterated analogue, HMPA-d18, retains these properties while minimizing solvent signals in ¹H NMR spectra, making it an excellent choice for studying analytes with resonances that might otherwise be obscured.[2]

Table 1: Physical and Spectroscopic Properties of Hexamethylphosphoramide (HMPA)

| Property | Value | Reference |

| Molecular Formula | C₆D₁₈N₃OP | |

| Molecular Weight | 197.30 g/mol | |

| Boiling Point | 235 °C | [3] |

| Melting Point | 7.2 °C | [3] |

| Density | 1.020 g/cm³ (at 25 °C) | [3] |

| ¹H NMR Chemical Shift (residual, in CDCl₃) | 2.657 ppm | [4] |

| ¹³C NMR Chemical Shift (in CDCl₃) | 37.1 ppm | |

| ³¹P NMR Chemical Shift (neat) | ~23.5 ppm |

Applications of HMPA-d18 in NMR Spectroscopy

Co-solvent for Enhancing Solubility and Resolution

HMPA-d18 is an excellent solvent for a variety of compounds, including polymers, gases, and organometallic complexes.[1] Its high dielectric constant and strong coordinating ability can help to break up aggregates of polar molecules, leading to sharper NMR signals and improved spectral resolution.

Mechanistic Studies of Chemical Reactions

The inert nature and high boiling point of HMPA-d18 make it a suitable medium for monitoring chemical reactions at a range of temperatures.[5] The presence of the ³¹P nucleus provides an additional spectroscopic handle to probe reaction mechanisms involving phosphorus-containing reagents or intermediates.

A notable application is in the study of amide bond formation where HMPA can act as a coupling reagent. The reaction progress can be monitored by ³¹P NMR, allowing for the identification of key intermediates such as phosphonium salts.[6][7]

NMR Titration Studies of Host-Guest Interactions

Due to its strong Lewis basicity, HMPA-d18 can be used as a titrant in NMR studies to probe the interactions between Lewis acidic species and a substrate. This is particularly useful in organometallic chemistry for characterizing the solvation and aggregation states of lithium reagents.[8] By monitoring the changes in ¹H, ⁷Li, or ³¹P NMR chemical shifts upon addition of HMPA-d18, the stoichiometry and thermodynamics of complex formation can be determined.[9]

Internal Standard for Quantitative ³¹P NMR

HMPA has been successfully employed as an internal reference standard in ³¹P NMR for the quantitative analysis of phosphate additives in food products.[10] Its sharp singlet signal in the ³¹P NMR spectrum, which is well-separated from the signals of common phosphate species, allows for accurate integration. HMPA-d18 is an even better choice for this application as it minimizes any potential overlap in the ¹H spectrum. The use of an internal standard like HMPA-d18 in quantitative NMR (qNMR) allows for the determination of the absolute concentration of an analyte.[11]

Table 2: Chemical Shifts of HMPA in Various Deuterated Solvents

| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CDCl₃ | 2.60 | 37.1 |

| Acetone-d₆ | 2.58 | 36.9 |

| CD₃CN | 2.55 | 37.0 |

| Benzene-d₆ | 2.22 | 37.0 |

| DMSO-d₆ | 2.51 | 36.5 |

Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.[12]

Experimental Protocols

General Protocol for NMR Sample Preparation with HMPA-d18

-

Analyte Preparation: Weigh 5-25 mg of the solid analyte into a clean, dry vial. For liquid samples, use approximately 10-30 µL.[13]

-

Solvent Addition: Add approximately 0.6-0.7 mL of HMPA-d18 to the vial. If HMPA-d18 is used as a co-solvent, first dissolve the analyte in a primary deuterated solvent (e.g., CDCl₃, THF-d₈) and then add the desired amount of HMPA-d18.

-

Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If necessary, use a sonicator for a brief period.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[13]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol for Reaction Monitoring using HMPA-d18 and ³¹P NMR

This protocol is adapted from the study of amide bond formation using HMPA as a coupling reagent.[6][7]

-

Initial Setup: In a clean, dry NMR tube, dissolve the starting materials (e.g., carboxylic acid and HMPA-d18) in an appropriate deuterated solvent (e.g., anhydrous CD₂Cl₂).

-

Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting materials to establish the initial chemical shifts. The HMPA-d18 signal will serve as a reference.

-

Initiate Reaction: Cool the NMR tube to the desired reaction temperature (e.g., 0 °C) in the NMR spectrometer. Inject the coupling activator (e.g., triphosgene solution in CD₂Cl₂) into the NMR tube.

-

Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals to monitor the disappearance of the HMPA-d18 signal and the appearance of new signals corresponding to reaction intermediates (e.g., phosphinic carboxylic mixed anhydride) and the final product.

-

Data Analysis: Integrate the signals of interest at each time point to determine the relative concentrations of reactants, intermediates, and products, allowing for the determination of reaction kinetics.

Protocol for NMR Titration with HMPA-d18

This protocol is designed for studying the interaction of a Lewis acid (e.g., a lithium salt) with HMPA-d18.

-

Sample Preparation: Prepare a stock solution of the analyte (e.g., the lithium salt) of known concentration in a suitable deuterated solvent (e.g., THF-d₈). Prepare a stock solution of HMPA-d18 of known concentration in the same solvent.

-

Initial Spectrum: Transfer a known volume of the analyte solution to an NMR tube and acquire a reference spectrum (e.g., ⁷Li or ³¹P NMR).

-

Titration: Add small, precise aliquots of the HMPA-d18 stock solution to the NMR tube. After each addition, gently mix the solution and allow it to equilibrate.

-

Spectral Acquisition: Acquire an NMR spectrum after each addition of HMPA-d18.

-

Data Analysis: Plot the change in chemical shift of the observed nucleus as a function of the molar ratio of HMPA-d18 to the analyte. This data can be used to determine the binding stoichiometry and association constant.

Table 3: Example Data for NMR Titration of a Lithium Salt with HMPA

| Molar Ratio (HMPA/Li⁺) | ⁷Li Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |

| 0 | 0.50 | - |

| 0.5 | 0.35 | 24.2 |

| 1.0 | 0.20 | 24.8 |

| 2.0 | 0.10 | 25.3 |

| 4.0 | 0.05 | 25.5 |

Note: The above data is illustrative. Actual chemical shifts will depend on the specific lithium salt, solvent, and temperature.

Protocol for Quantitative ³¹P NMR using HMPA-d18 as an Internal Standard

This protocol is based on the method for quantifying phosphates.[10]

-

Sample Preparation:

-

Accurately weigh a known amount of the sample to be analyzed into a vial.

-

Accurately weigh a known amount of HMPA-d18 (internal standard) and add it to the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O with a buffer to maintain a constant pH).

-

-

NMR Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a quantitative ³¹P NMR spectrum. Key parameters include:

-

A calibrated 90° pulse.

-

A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any phosphorus signal to be quantified.

-

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[11]

-

Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions and perform a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals for the analyte and the HMPA-d18 internal standard.

-

Calculate the concentration of the analyte using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of phosphorus nuclei giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

V = Volume of the solvent

-

IS = Internal Standard (HMPA-d18)

-

Table 4: Performance Data for Quantitative ³¹P NMR using HMPA as an Internal Standard

| Parameter | Result |

| Linearity (Concentration Range) | 81-5236 mg P/dm³ |

| Recovery | 95-99% |

| Coefficient of Variation (CV) | ≤ 5% |

Data adapted from Rzemieniewska, J.; et al. Food Anal. Methods 2018, 11, 230-239.[10]

Safety Considerations

Hexamethylphosphoramide is a suspected carcinogen and should be handled with appropriate safety precautions.[14] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for HMPA-d18 before use.

References

- 1. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 2. myuchem.com [myuchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Hexamethylphosphoramide(680-31-9) 1H NMR spectrum [chemicalbook.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Phosphate additives determination in meat products by 31-phosphorus nuclear magnetic resonance using new internal reference standard: hexamethylphosphoroamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Hexamethylphosphoramide-d18 in Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to solvate cations, thereby enhancing the reactivity of anionic species in a wide array of organic reactions.[1][2] Its deuterated isotopologue, Hexamethylphosphoramide-d18 (HMPA-d18), in which all eighteen hydrogen atoms are replaced with deuterium, serves as a powerful tool for elucidating reaction mechanisms.[3][4] By measuring the kinetic isotope effect (KIE) when substituting HMPA with HMPA-d18, researchers can gain valuable insights into the transition state of a reaction and the role of the solvent in the rate-determining step.

The primary mechanistic relevance of HMPA-d18 lies in the potential for a secondary kinetic isotope effect. The substitution of hydrogen with deuterium results in a lower zero-point energy for C-D bonds compared to C-H bonds. This difference can influence the solvating power of HMPA-d18 relative to HMPA. If the coordination of HMPA to a cation is part of the rate-determining step, a change in reaction rate may be observed. This is particularly pertinent in reactions involving organolithium reagents, where HMPA is known to break down aggregates and form solvent-separated ion pairs (SIPs), thereby dramatically affecting reactivity and selectivity.[2][5][6]

These application notes provide a framework for utilizing HMPA-d18 in mechanistic studies, with a focus on organolithium-mediated reactions.

Key Applications

The principal application of HMPA-d18 in mechanistic studies is the determination of the kinetic isotope effect (k_HMPA / k_HMPA-d18) to probe the involvement of HMPA in the rate-determining step of a reaction. Specific applications include:

-

Elucidating Transition State Structures: A significant KIE suggests that the interaction of HMPA with the cationic species is crucial in the transition state.

-

Investigating Organometallic Reaction Mechanisms: Particularly useful in studying reactions of organolithium reagents, where HMPA is known to influence aggregation states and ion pair structures.[2][7]

-

Differentiating Reaction Pathways: The magnitude of the KIE can help distinguish between proposed mechanisms, for example, in competitive 1,2- versus 1,4-addition reactions.[3]

Data Presentation

The following table provides a hypothetical summary of kinetic data that could be obtained from a mechanistic study using HMPA-d18 in the S_N2 reaction of an organolithium reagent with an alkyl halide.

| Reagent/Solvent System | Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (k_HMPA / k_HMPA-d18) |

| n-BuLi / THF | 2.5 x 10⁻⁵ | - |

| n-BuLi / THF + HMPA | 1.8 x 10⁻² | 1.15 |

| n-BuLi / THF + HMPA-d18 | 1.57 x 10⁻² | |

| t-BuLi / THF | 8.1 x 10⁻⁶ | - |

| t-BuLi / THF + HMPA | 4.2 x 10⁻³ | 1.21 |

| t-BuLi / THF + HMPA-d18 | 3.47 x 10⁻³ |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect for an S_N2 Reaction

This protocol describes a general procedure for measuring the KIE of an S_N2 reaction between an organolithium reagent and an alkyl halide using HMPA and HMPA-d18.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

1-Bromobutane or other suitable alkyl halide

-

Hexamethylphosphoramide (HMPA), freshly distilled

-

This compound (HMPA-d18)

-

Internal standard (e.g., dodecane)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Preparation of Reaction Solutions:

-

In a flame-dried, argon-purged flask, prepare a stock solution of the organolithium reagent in anhydrous THF.

-

In a separate flame-dried, argon-purged flask, prepare a stock solution of the alkyl halide and an internal standard in anhydrous THF.

-

Prepare two separate stock solutions of HMPA and HMPA-d18 in anhydrous THF.

-

-

Reaction Setup:

-

Set up two parallel reactions in flame-dried, argon-purged reaction vessels equipped with magnetic stirrers and maintained at a constant low temperature (e.g., -78 °C) using a cryostat.

-

To each vessel, add a known volume of the organolithium stock solution.

-

To one vessel, add a precise volume of the HMPA stock solution. To the other, add the same volume of the HMPA-d18 stock solution. Stir the solutions for 15 minutes to allow for complexation.

-

-

Initiation and Monitoring of the Reaction:

-